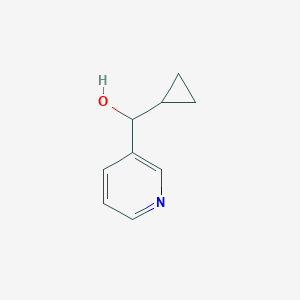

alpha-Cyclopropyl-3-pyridinemethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl(pyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9(7-3-4-7)8-2-1-5-10-6-8/h1-2,5-7,9,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBLTZRJXSRDQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CN=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of α-Cyclopropyl-3-pyridinemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Cyclopropyl-3-pyridinemethanol (CAS No. 155047-86-2) is a heterocyclic alcohol of interest in medicinal chemistry and drug discovery. Its structural motif, combining a pyridine ring with a cyclopropylmethanol group, makes it a valuable synthetic intermediate for the development of novel therapeutic agents, particularly nicotinic acetylcholine receptor (nAChR) ligands. This guide provides a comprehensive overview of its chemical properties, including available physicochemical data, proposed experimental protocols for its synthesis and analysis, and a discussion of its potential applications.

Chemical and Physical Properties

Precise experimental data for the physical properties of α-cyclopropyl-3-pyridinemethanol are not extensively reported in publicly available literature. The information presented below is a compilation of data from chemical suppliers and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | |

| Molecular Weight | 149.19 g/mol | |

| Physical Form | Solid or liquid | |

| IUPAC Name | cyclopropyl(pyridin-3-yl)methanol | |

| CAS Number | 155047-86-2 | |

| Storage Temperature | Inert atmosphere, room temperature |

Note: The lack of specific melting and boiling points from experimental sources suggests that this compound may be an oil or a low-melting solid at room temperature. Further experimental characterization is required to determine these values definitively.

Synthesis and Purification

A plausible and commonly employed method for the synthesis of α-cyclopropyl-3-pyridinemethanol is the reduction of the corresponding ketone, cyclopropyl(pyridin-3-yl)methanone.

Proposed Experimental Protocol: Reduction of Cyclopropyl(pyridin-3-yl)methanone

This protocol is based on standard procedures for the sodium borohydride reduction of ketones.

Materials:

-

Cyclopropyl(pyridin-3-yl)methanone

-

Methanol (reagent grade)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve cyclopropyl(pyridin-3-yl)methanone (1 equivalent) in methanol under a nitrogen or argon atmosphere.

-

Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude α-cyclopropyl-3-pyridinemethanol by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthetic Workflow Diagram

Caption: Proposed workflow for the synthesis of α-cyclopropyl-3-pyridinemethanol.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methine proton of the alcohol, and the protons of the cyclopropyl group. The chemical shifts and coupling patterns will be indicative of their relative positions.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the carbinol carbon, and the carbons of the cyclopropyl ring.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H stretching and bending vibrations for the aromatic and cyclopropyl groups, as well as C-N stretching vibrations for the pyridine ring, are also expected.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 149.19 g/mol .

Biological Significance and Potential Applications

This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. Its primary value lies in its use for developing nicotinic acetylcholine receptor (nAChR) ligands. These receptors are implicated in a variety of neurological and psychiatric disorders.

Role as a Precursor for nAChR Ligands

The structural features of α-cyclopropyl-3-pyridinemethanol, particularly the pyridine ring, are common in molecules that target nAChRs. The cyclopropyl group can introduce conformational rigidity and influence the lipophilicity and metabolic stability of the final drug candidate.

Caption: Conceptual pathway from α-cyclopropyl-3-pyridinemethanol to a potential therapeutic agent.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It should be stored in a tightly sealed container under an inert atmosphere.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. While detailed experimental data on its properties are scarce, this guide provides a framework for its synthesis, characterization, and potential applications based on established chemical principles and the limited available information. Further experimental investigation is warranted to fully elucidate its chemical and physical properties and to explore its utility in the development of novel therapeutics.

In-depth Technical Guide: α-Cyclopropyl-3-pyridinemethanol

CAS Number: 155047-86-2

This technical guide provides a comprehensive overview of α-Cyclopropyl-3-pyridinemethanol, a key intermediate in the development of novel therapeutics targeting the central nervous system. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Properties and Data

α-Cyclopropyl-3-pyridinemethanol is a heterocyclic compound featuring a pyridine ring substituted with a cyclopropylmethanol group. Its chemical structure makes it a valuable building block for creating more complex molecules with specific biological activities.[1]

| Property | Value | Source |

| CAS Number | 155047-86-2 | [2] |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| IUPAC Name | cyclopropyl(pyridin-3-yl)methanol | [1] |

| Physical Form | Solid or liquid | [2] |

| Storage | Inert atmosphere, room temperature | [2] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of α-Cyclopropyl-3-pyridinemethanol is not explicitly available in the public domain, a plausible synthetic route can be inferred from general organic chemistry principles and related literature. A common method would involve the reaction of a suitable organometallic cyclopropyl reagent with 3-pyridinecarboxaldehyde.

Hypothetical Experimental Protocol: Grignard Reaction

This protocol is a generalized procedure and may require optimization.

Materials:

-

3-Pyridinecarboxaldehyde

-

Cyclopropyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of cyclopropyl bromide in anhydrous diethyl ether or THF dropwise from the dropping funnel to the magnesium turnings.

-

Maintain a gentle reflux by controlling the addition rate. If the reaction does not start, gentle heating may be required.

-

Once the magnesium has been consumed, the Grignard reagent is formed.

-

-

Reaction with 3-Pyridinecarboxaldehyde:

-

Cool the freshly prepared cyclopropylmagnesium bromide solution in an ice bath.

-

Dissolve 3-pyridinecarboxaldehyde in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent solution while stirring under an inert atmosphere.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude α-Cyclopropyl-3-pyridinemethanol by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of α-Cyclopropyl-3-pyridinemethanol via a Grignard reaction.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for α-Cyclopropyl-3-pyridinemethanol are not widely published. The following tables provide predicted and expected spectral characteristics based on the chemical structure and data from similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Pyridine H (ortho to N) | ~8.5 | d | ~1-2 | |

| Pyridine H (para to N) | ~7.7 | dt | ~8, 2 | |

| Pyridine H (meta to N, adjacent to substituent) | ~7.3 | ddd | ~8, 5, 1 | |

| Pyridine H (meta to N) | ~8.6 | dd | ~5, 2 | |

| Methanol CH | ~4.5 | d | ~8 | |

| Cyclopropyl CH | ~1.0-1.2 | m | ||

| Cyclopropyl CH₂ | ~0.3-0.7 | m | ||

| Hydroxyl OH | Variable | br s | Dependent on solvent and concentration |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| Pyridine C (ortho to N) | ~148-150 |

| Pyridine C (para to N) | ~135 |

| Pyridine C (meta to N, adjacent to substituent) | ~140 |

| Pyridine C (meta to N) | ~123 |

| Methanol CH | ~75 |

| Cyclopropyl CH | ~15 |

| Cyclopropyl CH₂ | ~2-5 |

Table 3: Expected FT-IR Spectral Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic/cyclopropyl) | 2850-3000 | Medium |

| C=N, C=C stretch (pyridine ring) | 1400-1600 | Medium-Strong |

| C-O stretch (alcohol) | 1000-1260 | Strong |

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Fragment | Notes |

| 149 | [M]⁺ | Molecular ion |

| 132 | [M-OH]⁺ | Loss of hydroxyl radical |

| 120 | [M-C₂H₅]⁺ | Loss of ethyl radical from cyclopropyl ring fragmentation |

| 106 | [Pyridine-CH=OH]⁺ | Rearrangement and fragmentation |

| 78 | [Pyridine]⁺ | Pyridine ring fragment |

Role in Drug Development and Signaling Pathways

α-Cyclopropyl-3-pyridinemethanol serves as a crucial intermediate in the synthesis of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that play a vital role in various physiological processes in the central nervous system.[3][4][5][6]

Target: Nicotinic Acetylcholine Receptors (nAChRs)

Derivatives of α-Cyclopropyl-3-pyridinemethanol are designed to interact with specific subtypes of nAChRs, such as the α4β2 subtype, which is implicated in neurological and psychiatric conditions including:

-

Nicotine addiction

-

Depression

-

Anxiety

-

Cognitive disorders

The cyclopropyl group is a key structural feature that can influence the binding affinity, selectivity, and pharmacokinetic properties of the final drug candidate, such as its ability to cross the blood-brain barrier.[1]

Signaling Pathway

Activation of nAChRs by an agonist leads to the opening of the ion channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx causes depolarization of the neuronal membrane, leading to the propagation of an electrical signal. The increase in intracellular Ca²⁺ can also trigger various downstream signaling cascades.

One of the key neuroprotective pathways activated by nAChR stimulation is the PI3K/Akt signaling pathway .[3][4]

Caption: A simplified diagram of the nAChR-mediated PI3K/Akt signaling pathway leading to neuroprotection.

This pathway is crucial for promoting cell survival and protecting neurons from various insults, making nAChR ligands derived from α-Cyclopropyl-3-pyridinemethanol promising candidates for the treatment of neurodegenerative diseases.[3][4]

Conclusion

α-Cyclopropyl-3-pyridinemethanol is a significant chemical intermediate with high potential in the field of medicinal chemistry. Its unique structure allows for the development of selective ligands for nicotinic acetylcholine receptors, which are important targets for a range of central nervous system disorders. Further research into the synthesis and biological activity of its derivatives is warranted to unlock its full therapeutic potential.

References

- 1. This compound|CAS 155047-86-2 [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. scholarpedia.org [scholarpedia.org]

- 6. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

alpha-Cyclopropyl-3-pyridinemethanol molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Cyclopropyl-3-pyridinemethanol, also known by its IUPAC name cyclopropyl(pyridin-3-yl)methanol, is a heterocyclic organic compound with significant potential in medicinal chemistry. Its structural motif, featuring a pyridine ring linked to a cyclopropyl carbinol group, makes it a valuable intermediate in the synthesis of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its molecular structure, properties, and its role in the development of nicotinic acetylcholine receptor (nAChR) ligands.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the tables below. These data are essential for its identification, characterization, and application in synthetic chemistry.

Table 1: Molecular Identifiers and Properties[1]

| Identifier/Property | Value |

| IUPAC Name | cyclopropyl(pyridin-3-yl)methanol |

| CAS Number | 155047-86-2 |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| SMILES | OC(C1CC1)c2cccnc2 |

| InChI Key | InChI=1S/C9H11NO/c11-9(7-3-4-7)8-2-1-5-10-6-8/h1-2,5-7,9,11H,3-4H2 |

Table 2: Physicochemical Properties

| Property | Value |

| Physical Form | Solid or liquid |

| Storage Temperature | Room temperature under an inert atmosphere |

Synthesis

Hypothetical Experimental Protocol: Grignard Reaction

Objective: To synthesize this compound from pyridine-3-carboxaldehyde and a cyclopropyl Grignard reagent.

Materials:

-

Pyridine-3-carboxaldehyde

-

Cyclopropyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of cyclopropyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed, forming cyclopropylmagnesium bromide.

-

Grignard Addition: The flask containing the Grignard reagent is cooled in an ice bath. A solution of pyridine-3-carboxaldehyde in anhydrous diethyl ether is added dropwise to the stirred Grignard solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Note: This is a generalized, hypothetical protocol. Reaction conditions, including temperature, reaction time, and purification methods, would require optimization for this specific transformation.

Spectroscopic Characterization

No publicly available experimental spectroscopic data (NMR, MS, IR) for this compound were found during the literature search. For the purpose of characterization, the following are expected spectral features based on the molecule's structure:

-

¹H NMR: Signals corresponding to the protons on the pyridine ring, the methine proton of the carbinol group, and the characteristic signals for the cyclopropyl ring protons.

-

¹³C NMR: Resonances for the carbon atoms of the pyridine ring, the carbinol carbon, and the carbons of the cyclopropyl group.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (149.19 g/mol ).

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and cyclopropyl groups, and C=N and C=C stretching vibrations of the pyridine ring.

Biological Significance and Potential Applications

This compound is a key building block in the synthesis of ligands targeting nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems. Modulation of nAChR activity is a promising therapeutic strategy for a range of neurological and psychiatric disorders.

The incorporation of a cyclopropyl group can impart desirable pharmacological properties to a molecule, such as increased metabolic stability and conformational rigidity, which can lead to improved binding affinity and selectivity for a specific receptor subtype.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

The binding of an agonist, such as acetylcholine or a synthetic ligand, to the extracellular domain of a nAChR triggers a conformational change in the receptor. This change opens a transmembrane ion channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the cell membrane and the initiation of a cellular response.

Below is a simplified, generalized diagram representing the activation of a nicotinic acetylcholine receptor and the subsequent cellular signaling.

Conclusion

This compound is a molecule of interest for medicinal chemists and pharmacologists due to its potential as a scaffold for the development of novel therapeutics, particularly those targeting nicotinic acetylcholine receptors. While detailed experimental data for this specific compound is sparse in the public domain, its structural features suggest it is a valuable tool for the synthesis of new chemical entities with potential applications in neuroscience and beyond. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to alpha-Cyclopropyl-3-pyridinemethanol: A Key Intermediate in Neuroactive Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Cyclopropyl-3-pyridinemethanol, systematically known by its IUPAC name cyclopropyl(pyridin-3-yl)methanol, is a pivotal chemical intermediate in the synthesis of a novel class of neuroactive compounds. Its unique structural combination of a pyridine core and a cyclopropyl group has made it a valuable building block in the development of selective ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, and its significant role in the generation of potential therapeutics for neurological and psychiatric disorders.

Chemical Identity and Synonyms

The compound is most commonly referred to in scientific literature and commercial catalogs by its IUPAC name and a primary synonym.

| Identifier | Value |

| IUPAC Name | cyclopropyl(pyridin-3-yl)methanol |

| Synonym | This compound |

| CAS Number | 155047-86-2 |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

Physicochemical Properties

| Property | Value (Predicted for cyclopropyl(pyridin-3-yl)methanol) | Value (Cyclopropylmethanol) | Value (3-Pyridinemethanol) |

| Boiling Point | Not available | 123-124 °C | 250-252 °C |

| Melting Point | Not available | -69 °C | -8 °C |

| Density | Not available | 0.89 g/mL | 1.113 g/mL |

| pKa | Not available | ~17 (alcohol) | ~14 (alcohol), ~5 (pyridine N) |

| LogP | Not available | 0.28 | 0.23 |

| Solubility | Soluble in polar organic solvents | Soluble in water, ethanol, ether | Soluble in water |

Note: Predicted values are computationally generated and should be confirmed by experimental analysis.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the Grignard reaction, a well-established method for forming carbon-carbon bonds. This protocol outlines the reaction of 3-cyanopyridine with cyclopropylmagnesium bromide followed by acidic workup.

Materials:

-

3-Cyanopyridine

-

Magnesium turnings

-

Cyclopropyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of cyclopropyl bromide in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small portion of the cyclopropyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with 3-Cyanopyridine:

-

Cool the freshly prepared cyclopropylmagnesium bromide solution in an ice bath.

-

Dissolve 3-cyanopyridine in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the 3-cyanopyridine solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Role in Drug Discovery: A Precursor to α4β2 Nicotinic Acetylcholine Receptor Partial Agonists

This compound serves as a crucial intermediate in the synthesis of selective partial agonists for the α4β2 nicotinic acetylcholine receptor (nAChR).[1] The α4β2 nAChR is a well-validated target for various central nervous system (CNS) disorders, including depression, nicotine addiction, and cognitive deficits.[1][2][3]

Partial agonists are of particular therapeutic interest as they can modulate receptor activity, providing enough stimulation to alleviate symptoms of withdrawal or depression without causing the strong addictive effects associated with full agonists like nicotine. The cyclopropyl group in ligands derived from this compound is critical for conferring selectivity for the α4β2 subtype over other nAChRs, thereby reducing the potential for off-target side effects.[1]

Representative Signaling Pathway of α4β2 nAChR Modulation:

The activation of α4β2 nAChRs by partial agonists leads to a controlled influx of cations (Na⁺ and Ca²⁺), which in turn modulates downstream signaling cascades. While the direct signaling of ligands derived from this compound is not explicitly detailed, a representative pathway for α4β2 nAChR activation involves the following key steps.[4]

Caption: Downstream signaling of α4β2 nAChR activation.[4]

Conclusion

This compound is a chemical intermediate of significant interest to the medicinal chemistry and drug development community. Its unique structure allows for the synthesis of highly selective α4β2 nAChR partial agonists, which hold promise as next-generation therapeutics for a range of CNS disorders. The synthetic route via the Grignard reaction is a practical approach for its preparation in a laboratory setting. Further research into the pharmacological properties of its derivatives will continue to be a vibrant area of investigation.

References

- 1. Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of α-Cyclopropyl-3-pyridinemethanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally verified spectroscopic data for α-Cyclopropyl-3-pyridinemethanol is limited. The data presented in this document is a combination of predicted values based on the chemical structure and comparative data from structurally related compounds, such as 3-pyridinemethanol. These values are intended for illustrative and reference purposes. Experimental verification is required for precise characterization.

Introduction

α-Cyclopropyl-3-pyridinemethanol (CAS No: 155047-86-2, Molecular Formula: C₉H₁₁NO) is a heterocyclic compound of interest in medicinal chemistry. It is recognized as a valuable intermediate in the synthesis of novel pharmaceutical agents, particularly as a building block for nicotinic receptor ligands which are investigated for potential treatments of neurological disorders. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and structural elucidation in synthetic and analytical workflows. This guide provides a predictive overview of its key spectroscopic data and outlines the standard methodologies for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for α-Cyclopropyl-3-pyridinemethanol.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~8.55 | d | 1H | H-2 (Pyridine) | Downfield due to proximity to nitrogen. |

| ~8.45 | s | 1H | H-6 (Pyridine) | |

| ~7.70 | dt | 1H | H-4 (Pyridine) | |

| ~7.30 | dd | 1H | H-5 (Pyridine) | |

| ~4.50 | d | 1H | CH-OH | Coupling to the cyclopropyl methine proton. |

| ~2.50 | s (broad) | 1H | OH | Chemical shift is variable and depends on concentration and solvent. |

| ~1.10 | m | 1H | CH (Cyclopropyl) | Methine proton of the cyclopropyl group. |

| ~0.60 | m | 2H | CH₂ (Cyclopropyl) | Diastereotopic protons of a cyclopropyl methylene group. |

| ~0.40 | m | 2H | CH₂ (Cyclopropyl) | Diastereotopic protons of the other cyclopropyl methylene group. |

| Solvent: CDCl₃, Reference: TMS (0 ppm) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~149.0 | C-2 (Pyridine) | |

| ~148.5 | C-6 (Pyridine) | |

| ~140.0 | C-3 (Pyridine) | Carbon bearing the cyclopropylmethanol group. |

| ~135.0 | C-4 (Pyridine) | |

| ~123.5 | C-5 (Pyridine) | |

| ~75.0 | CH-OH | Methine carbon attached to the hydroxyl group. |

| ~15.0 | CH (Cyclopropyl) | Methine carbon of the cyclopropyl group. |

| ~5.0 | CH₂ (Cyclopropyl) | Methylene carbons of the cyclopropyl group. |

| Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm) |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic and cyclopropyl) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1580, ~1480, ~1430 | Medium to Strong | C=C and C=N stretching (pyridine ring) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~1020 | Medium | Cyclopropyl ring breathing |

| ~800, ~700 | Strong | C-H out-of-plane bending (aromatic) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 149 | 40 | [M]⁺ (Molecular Ion) |

| 148 | 100 | [M-H]⁺ |

| 120 | 70 | [M-C₂H₅]⁺ or [M-CHO]⁺ |

| 108 | 90 | [M-C₃H₅]⁺ (Loss of cyclopropyl) |

| 93 | 50 | Pyridine fragment |

| 78 | 30 | Pyridine radical cation |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments and their connectivity.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of α-Cyclopropyl-3-pyridinemethanol for ¹H NMR (20-50 mg for ¹³C NMR).[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a single-pulse experiment with a 30-45° pulse angle to allow for faster repetition.[2]

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Use a relaxation delay (e.g., 2 seconds) to allow for adequate relaxation of the carbon nuclei.

-

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation (Thin Film Method):

-

Ensure the KBr or NaCl salt plates are clean and dry.

-

If the sample is a liquid, place a small drop directly onto one plate and place the second plate on top.[3]

-

If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), apply the solution to a salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean salt plates or the ambient atmosphere.

-

Place the sample plate in the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).[4]

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

-

3.3 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the compound, and to assess its purity.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).[5][6]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or methanol.

-

-

GC Method:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

-

MS Method:

-

Ionization: Electron Ionization (EI) at 70 eV.[7]

-

Mass Analyzer: Scan a mass range of m/z 40-400.

-

Interface Temperature: 280°C.

-

Visualization of Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of α-Cyclopropyl-3-pyridinemethanol.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. eng.uc.edu [eng.uc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cires1.colorado.edu [cires1.colorado.edu]

- 6. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]

- 7. tsapps.nist.gov [tsapps.nist.gov]

The Pivotal Role of alpha-Cyclopropyl-3-pyridinemethanol in Targeting Nicotinic Acetylcholine Receptors: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the biological targets of compounds derived from alpha-Cyclopropyl-3-pyridinemethanol, a key chemical intermediate in the development of novel therapeutics. Primarily targeting nicotinic acetylcholine receptors (nAChRs), these derivatives exhibit significant potential for the treatment of various central nervous system (CNS) disorders. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the pharmacology, experimental evaluation, and underlying signaling pathways associated with this important class of molecules.

Introduction: The Significance of this compound

This compound (CAS 155047-86-2) is a heterocyclic alcohol that has garnered substantial interest in medicinal chemistry.[1] Its structural combination of a pyridine ring and a cyclopropyl group makes it a valuable building block for the synthesis of ligands with high affinity and selectivity for nicotinic acetylcholine receptors (nAChRs).[1] The primary therapeutic relevance of this chemical scaffold lies in its ability to generate potent and selective partial agonists for the α4β2 nAChR subtype, which is implicated in neurological and psychiatric conditions such as depression and nicotine addiction.[2]

Primary Biological Targets: Nicotinic Acetylcholine Receptors (nAChRs)

The derivatives of this compound primarily exert their biological effects by modulating the activity of nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems.

The α4β2 nAChR Subtype: A Key Focus

A significant body of research has focused on the development of ligands that selectively target the α4β2 subtype of nAChRs. These receptors are the most abundant nicotinic receptors in the brain and are critically involved in cognitive function, reward pathways, and mood regulation. The cyclopropyl-pyridine core structure has been instrumental in developing partial agonists for α4β2 nAChRs, offering a therapeutic strategy to modulate cholinergic signaling without causing excessive receptor activation or desensitization.[2]

Quantitative Analysis of Ligand-Receptor Interactions

The following table summarizes the in vitro pharmacological data for representative compounds incorporating a cyclopropyl-pyridine scaffold, demonstrating their high affinity and selectivity for the α4β2 nAChR subtype.

| Compound ID | Target | Assay Type | Measurement | Value (nM) | Reference |

| 21 | α4β2 nAChR | Radioligand Binding | Ki | 0.5 | [2] |

| α3β4 nAChR | Radioligand Binding | Ki | >10,000 | [2] | |

| α7 nAChR | Radioligand Binding | Ki | >10,000 | [2] | |

| α4β2 nAChR | 86Rb+ Ion Flux | EC50 | 15 | [2] | |

| α4β2 nAChR | 86Rb+ Ion Flux | IC50 | 15 | [2] | |

| 25 | α4β2 nAChR | Radioligand Binding | Ki | 1.8 | [2] |

| α3β4 nAChR | Radioligand Binding | Ki | >10,000 | [2] | |

| α7 nAChR | Radioligand Binding | Ki | >10,000 | [2] | |

| α4β2 nAChR | 86Rb+ Ion Flux | EC50 | 50 | [2] | |

| α4β2 nAChR | 86Rb+ Ion Flux | IC50 | 50 | [2] | |

| 30 | α4β2 nAChR | Radioligand Binding | Ki | 1.1 | [2] |

| α3β4 nAChR | Radioligand Binding | Ki | >10,000 | [2] | |

| α7 nAChR | Radioligand Binding | Ki | >10,000 | [2] | |

| α4β2 nAChR | 86Rb+ Ion Flux | EC50 | 25 | [2] | |

| α4β2 nAChR | 86Rb+ Ion Flux | IC50 | 25 | [2] |

Experimental Protocols

Radioligand Binding Assay for nAChR Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.

Materials:

-

Membrane preparations from cells stably expressing the nAChR subtype of interest (e.g., α4β2).

-

Radioligand (e.g., [3H]epibatidine or [3H]cytisine).

-

Test compound at various concentrations.

-

Non-specific binding control (e.g., a high concentration of nicotine or another known ligand).

-

Assay buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membrane preparations with the radioligand and varying concentrations of the test compound in the assay buffer.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled ligand.

-

After incubation to equilibrium, the membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

The filters are washed with cold assay buffer to remove any remaining unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

The Ki value is calculated from the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

86Rb+ Ion Flux Assay for Functional Activity

This cell-based assay measures the functional activity (agonist or antagonist) of a compound by quantifying the influx of 86Rb+ (a surrogate for K+) through the nAChR ion channel.

Materials:

-

Cells stably expressing the nAChR subtype of interest.

-

86RbCl.

-

Assay buffer.

-

Test compound at various concentrations.

-

Known agonist (e.g., carbamylcholine) for antagonist-mode experiments.

Procedure:

-

Agonist Mode:

-

Cells are incubated with varying concentrations of the test compound.

-

86Rb+ is added, and the influx is allowed to proceed for a set time.

-

The influx is terminated by washing the cells with a cold buffer.

-

The amount of intracellular 86Rb+ is determined by scintillation counting.

-

EC50 values are calculated from the concentration-response curves.

-

-

Antagonist Mode:

-

Cells are pre-incubated with varying concentrations of the test compound.

-

A fixed concentration of a known agonist (e.g., carbamylcholine) is added along with 86Rb+.

-

The subsequent steps are the same as in the agonist mode.

-

IC50 values are calculated from the inhibition of the agonist-induced 86Rb+ influx.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to characterize the electrophysiological properties of nAChRs expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the nAChR subunits of interest.

-

Two-electrode voltage clamp amplifier and data acquisition system.

-

Recording chamber and perfusion system.

-

Recording solution (e.g., Ba2+ Ringer's solution).

-

Test compound and agonist (e.g., acetylcholine) solutions.

Procedure:

-

Xenopus oocytes are injected with the cRNA for the desired nAChR subunits and incubated to allow for receptor expression.

-

An oocyte is placed in the recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).

-

The oocyte is continuously perfused with the recording solution.

-

The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

The agonist is applied to elicit an inward current, and the response is recorded.

-

To test for antagonist activity, the test compound is pre-applied before the co-application with the agonist.

-

Concentration-response curves are generated to determine EC50 and IC50 values.

Visualizing Molecular Interactions and Processes

Signaling Pathway of nAChR Activation

The activation of nAChRs by an agonist, such as a derivative of this compound, initiates a cascade of intracellular events.

Caption: nAChR activation and downstream signaling cascade.

Experimental Workflow for Target Identification and Characterization

The process of identifying and characterizing the biological targets of novel compounds follows a structured workflow.

References

The Pivotal Role of α-Cyclopropyl-3-pyridinemethanol in the Development of Neurological Therapeutics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine nucleus is a "privileged" scaffold in medicinal chemistry, renowned for its prevalence in a vast array of therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in drug design. Within the diverse landscape of pyridine-containing compounds, α-cyclopropyl-3-pyridinemethanol has emerged as a critical synthetic intermediate, particularly in the pursuit of novel therapeutics for neurological disorders.[1][2] Its structural combination of a pyridine methanol core and a cyclopropyl group offers a compelling framework for the development of potent and selective ligands for neuronal targets. This guide provides a comprehensive technical overview of the role of α-cyclopropyl-3-pyridinemethanol in medicinal chemistry, with a focus on its application in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The primary value of α-cyclopropyl-3-pyridinemethanol lies in its utility for creating active ingredients capable of crossing the blood-brain barrier to engage with central nervous system (CNS) targets.[2] This has led to its significant use in the development of nicotinic receptor ligands aimed at treating conditions such as depression, anxiety, and nicotine addiction.[2]

Synthesis of Bioactive Molecules from α-Cyclopropyl-3-pyridinemethanol

While α-cyclopropyl-3-pyridinemethanol itself is a building block, its true value is realized in its conversion to more complex, biologically active molecules. A key transformation involves its oxidation to the corresponding ketone, cyclopropyl(pyridin-3-yl)methanone, which then serves as a scaffold for further elaboration. The following is a general procedure for the synthesis of a series of arylpyrid-3-ylmethanones, which have been identified as potent Type I positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor.

General Experimental Protocol: Synthesis of Arylpyrid-3-ylmethanones

This protocol describes a common pathway for the synthesis of 2-amino-3-benzoyl-5-arylpyridines, a class of compounds for which α-cyclopropyl-3-pyridinemethanol is a precursor to the key pyridinylmethanone intermediate.

Step 1: Oxidation of α-Cyclopropyl-3-pyridinemethanol to Cyclopropyl(pyridin-3-yl)methanone

A solution of α-cyclopropyl-3-pyridinemethanol in a suitable solvent (e.g., dichloromethane) is treated with an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion. The crude product is then purified by column chromatography to yield cyclopropyl(pyridin-3-yl)methanone.

Step 2: Synthesis of 2-Amino-5-aryl-3-(cyclopropanecarbonyl)pyridine

A mixture of cyclopropyl(pyridin-3-yl)methanone, an appropriately substituted arylacetonitrile, and a base such as sodium ethoxide in a solvent like ethanol is heated at reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Step 3: Synthesis of 2-(Alkylamino)-5-aryl-3-(cyclopropanecarbonyl)pyridine Derivatives

The 2-aminopyridine derivative from the previous step is subjected to an N-alkylation reaction. For example, treatment with an alkyl halide in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF) will yield the desired 2-(alkylamino)pyridine derivative. Purification is typically achieved through column chromatography.

α-Cyclopropyl-3-pyridinemethanol Derivatives as α7 nAChR Positive Allosteric Modulators

Derivatives of α-cyclopropyl-3-pyridinemethanol have shown significant promise as positive allosteric modulators of the α7 nicotinic acetylcholine receptor. These compounds do not activate the receptor directly but enhance the response of the receptor to its endogenous agonist, acetylcholine. This modulatory approach is considered a promising therapeutic strategy for cognitive deficits in disorders like schizophrenia and Alzheimer's disease.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro activity of a series of arylpyrid-3-ylmethanones as Type I PAMs of human α7 nAChRs expressed in Xenopus oocytes. The data is extracted from the key publication by Hogenkamp et al. (2013).

Table 1: In vitro activity of --INVALID-LINK--methanones

| Compound | R (Alkyl) | Ar (Aryl) | EC50 (µM) | Max. Modulation (%) |

| 7a | n-Pr | Ph | 0.93 | 750 |

| 7b | n-Pr | 4-F-Ph | 0.28 | 900 |

| 7c | n-Pr | 4-Cl-Ph | 0.25 | 950 |

| 7d | n-Pr | 4-Br-Ph | 0.23 | 1000 |

| 7e | n-Pr | 4-Me-Ph | 0.45 | 850 |

| 7f | n-Pr | 4-OMe-Ph | 0.35 | 900 |

| 7v | n-Pr | 4-Et-Ph | 0.18 | 1200 |

| 7z | Me | 4-Et-Ph | 1.2 | 770 |

| 7aa | Et | 4-Et-Ph | 0.85 | 470 |

Table 2: In vitro activity of Aryl[5-(substituted-phenyl)-2-(propylamino)pyridin-3-yl]methanones

| Compound | R' (Phenyl Substituent) | Ar (Aryl) | EC50 (µM) | Max. Modulation (%) |

| 7g | 4-OEt | 4-F-Ph | 0.28 | 900 |

| 7h | 4-OPr | 4-F-Ph | 0.25 | 950 |

| 7i | 4-OiPr | 4-F-Ph | 0.30 | 900 |

| 7j | 4-OBn | 4-F-Ph | 0.40 | 800 |

| 7k | 3-OEt | 4-F-Ph | 1.1 | 600 |

| 7l | 2-OEt | 4-F-Ph | >10 | - |

| 7m | 4-SMe | 4-F-Ph | 0.55 | 700 |

Biological Evaluation Protocols

The biological activity of compounds derived from α-cyclopropyl-3-pyridinemethanol is assessed through a series of in vitro and in vivo assays.

In Vitro Electrophysiology in Xenopus Oocytes

Objective: To determine the potency and efficacy of compounds as allosteric modulators of human α7 nAChRs.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit.

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

Two-Electrode Voltage Clamp (TEVC):

-

An oocyte is placed in a recording chamber and perfused with a standard saline solution.

-

The oocyte is impaled with two microelectrodes, one for voltage sensing and one for current injection.

-

The membrane potential is clamped at a holding potential of -70 mV.

-

-

Compound Application:

-

A baseline response is established by applying a low concentration of acetylcholine (ACh), typically the EC10 concentration.

-

The test compound is then co-applied with ACh, and the potentiation of the current response is measured.

-

A full concentration-response curve is generated by applying various concentrations of the test compound.

-

-

Data Analysis: The EC50 (concentration for 50% of maximal potentiation) and the maximum modulation percentage are calculated from the concentration-response curves.

In Vivo Novel Object Recognition (NOR) Test in Mice

Objective: To assess the pro-cognitive effects of the compounds in a model of recognition memory.

Methodology:

-

Habituation Phase (Day 1):

-

Mice are individually placed in an open-field arena (e.g., a 40 x 40 cm box) for a 10-minute period to acclimate to the environment. No objects are present in the arena.

-

-

Training/Familiarization Phase (Day 2):

-

The test compound or vehicle is administered to the mice (e.g., via intraperitoneal injection) 30-60 minutes before the training session.

-

Two identical objects are placed in the arena.

-

Each mouse is placed in the arena and allowed to explore the objects for a 10-minute period.

-

The time spent exploring each object is recorded.

-

-

Testing Phase (Day 2, after a retention interval, e.g., 1 hour):

-

One of the familiar objects is replaced with a novel object.

-

The mouse is returned to the arena and allowed to explore for a 5-10 minute period.

-

The time spent exploring the familiar object and the novel object is recorded.

-

-

Data Analysis:

-

A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A significantly positive DI indicates that the mouse remembers the familiar object and preferentially explores the novel one, suggesting intact recognition memory. An improvement in the DI in compound-treated animals compared to vehicle-treated animals with a cognitive deficit (e.g., induced by scopolamine) indicates a pro-cognitive effect.

-

Signaling Pathways and Experimental Workflows

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of the α7 nAChR, a ligand-gated ion channel, leads to an influx of cations, primarily Ca2+. This influx triggers several downstream signaling cascades that are crucial for neuronal function and have been implicated in the therapeutic effects of α7 PAMs.

Caption: Downstream signaling cascade of the α7 nAChR.

Experimental Workflow for the Development of α7 nAChR PAMs

The development of novel α7 nAChR PAMs from the α-cyclopropyl-3-pyridinemethanol scaffold follows a structured workflow from chemical synthesis to in vivo validation.

Caption: Drug discovery workflow for α7 nAChR PAMs.

Conclusion

α-Cyclopropyl-3-pyridinemethanol stands as a testament to the power of privileged structures in medicinal chemistry. Its utility as a versatile synthetic intermediate has paved the way for the discovery of novel and potent modulators of the α7 nicotinic acetylcholine receptor. The arylpyrid-3-ylmethanone derivatives, born from this scaffold, demonstrate significant potential as therapeutic agents for treating cognitive deficits associated with a range of debilitating neurological and psychiatric disorders. The integration of rational drug design, robust synthetic chemistry, and comprehensive biological evaluation, as outlined in this guide, provides a clear roadmap for the continued exploration of this important chemical space and the development of next-generation CNS therapeutics.

References

The Cyclopropyl Group: A Key Player in the Design and Optimization of Pyridine-Based Drugs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the cyclopropyl group into pyridine-based scaffolds has emerged as a powerful tool in modern medicinal chemistry. This small, strained carbocycle imparts a unique set of physicochemical and pharmacological properties that can significantly enhance the therapeutic potential of drug candidates. This technical guide provides a comprehensive overview of the multifaceted role of the cyclopropyl moiety in the design, development, and optimization of pyridine-containing drugs, with a focus on its impact on pharmacokinetics, pharmacodynamics, and metabolic stability.

Physicochemical and Pharmacokinetic Profile Enhancement

The introduction of a cyclopropyl group can profoundly influence the fundamental properties of a pyridine-based molecule, leading to improved drug-like characteristics.

Modulation of Physicochemical Properties

The cyclopropyl ring is a rigid, three-dimensional structure that can significantly alter the conformation of a molecule.[1] This conformational constraint can lock the molecule into a bioactive conformation, thereby increasing its binding potency and selectivity for its biological target.[1] Furthermore, the cyclopropyl group is more lipophilic than a methyl or ethyl group, which can enhance membrane permeability and oral absorption. However, it is less lipophilic than a phenyl ring, offering a strategy to escape the "flatland" of aromatic systems and improve solubility.[2]

Improvement of Metabolic Stability

One of the most significant advantages of incorporating a cyclopropyl group is the enhancement of metabolic stability.[1][3] The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This resistance to degradation can lead to a longer in vivo half-life, reduced clearance, and improved oral bioavailability, allowing for less frequent dosing.[1][4]

For instance, in the development of an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, the introduction of a cyclopropyl group was proposed to block oxidative metabolism, thereby increasing the drug's half-life and potency.[3]

Pharmacodynamic Advantages of Cyclopropyl-Pyridine Scaffolds

The unique electronic and steric properties of the cyclopropyl group can lead to enhanced pharmacodynamic profiles, including increased potency and reduced off-target effects.

Potency and Selectivity Enhancement

The rigid nature of the cyclopropyl ring can help to properly orient the pharmacophoric elements of a pyridine-based drug for optimal interaction with its target protein. This can lead to a significant increase in binding affinity and, consequently, potency.[4] By locking the molecule in a specific conformation, the cyclopropyl group can also reduce binding to off-target proteins, thereby minimizing side effects.[1]

Bioisosteric Replacement

The cyclopropyl group is a versatile bioisostere and can be used to replace various functional groups, such as vinyl, isopropyl, and even phenyl groups.[2][5] This strategy is often employed to address liabilities associated with the original functional group, such as metabolic instability or poor physicochemical properties, while maintaining or improving biological activity.[2]

Quantitative Data on Cyclopropyl-Pyridine Derivatives

The following tables summarize quantitative data from various studies, highlighting the impact of the cyclopropyl group on the biological activity and pharmacokinetic properties of pyridine-based compounds.

Table 1: In Vitro Activity of Pyridine-Based Enzyme Inhibitors

| Compound ID | Target Enzyme | Cyclopropyl Present? | IC50 (µM) | Ki (nM) | Reference |

| TYK2 Inhibitor Series | |||||

| Compound 13 | TYK2 | Yes | - | - | [6] |

| Compound 6 | TYK2 | No (Boc-azetidine) | Activity partially lost | - | [6] |

| Compound 8 | TYK2 | No (acetyl-azetidine) | Activity partially lost | - | [6] |

| CDK2 Inhibitor Series | |||||

| Compound 4 | CDK2/cyclin A2 | No | 0.24 | - | [7] |

| Roscovitine (Reference) | CDK2/cyclin A2 | No | 0.39 | - | [7] |

| Cholinesterase Inhibitor Series | |||||

| Compound 22 | eqBChE | No | - | 99 ± 71 | [1] |

| Compound 25 | EeAChE | No | 73% inhibition at 9 µM | - | [1] |

Table 2: Pharmacokinetic Parameters of Cyclopropyl-Containing Compounds

| Compound | Species | Route | Dose | T1/2 (h) | CL (mL/min/kg) | Cmax (ng/mL) | AUC (ng/mL·h) | F (%) | Reference |

| Cyclopropylfentanyl | Rat | s.c. | 30 µg/kg | 1.48 | - | - | - | - | [8] |

| Cyclopropylfentanyl | Rat | s.c. | 100 µg/kg | 1.92 | - | - | - | - | [8] |

| Cyclopropylfentanyl | Rat | s.c. | 300 µg/kg | 1.83 | - | - | - | - | [8] |

| Pyridine | Rat | i.p. | 100 mg/kg | 7 | - | - | - | - | [9] |

| Pyridine | Rat | inhalation | 200 ppm | 8 | - | - | - | - | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of cyclopropyl-pyridine drug candidates.

Synthesis of a 3-Cyclopropyl-Substituted Pyridine Derivative

This protocol describes a representative synthesis of a cyclopropyl-pyridine scaffold.

Scheme 1: Synthesis of 3-cyclopropyl-substituted 1-oxo-7-fluoro-3,4-dihydroisoquinoline-4-carboxamide [4]

-

Step h: To a solution of the starting material in acetonitrile (MeCN), add cyclopropane carboxaldehyde and ammonium acetate (NH4OAc).

-

Reaction Conditions: Heat the mixture at 80 °C.

-

Work-up and Purification: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and purify by column chromatography on silica gel to obtain the desired 3-cyclopropyl-substituted product.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a target enzyme.[10]

-

Materials: Purified enzyme, substrate, test compound (inhibitor), appropriate buffer solution, and a microplate reader.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the test compound dilutions to the respective wells and pre-incubate for a specified time.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[11]

-

Cell Proliferation (MTT) Assay

This assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[2]

-

Materials: Cancer cell line, cell culture medium, test compound, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and DMSO.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit major CYP isoforms, which is crucial for predicting drug-drug interactions.[12][13]

-

Materials: Human liver microsomes or recombinant CYP enzymes, specific fluorogenic or LC-MS/MS probe substrates, NADPH regenerating system, and the test compound.

-

Procedure:

-

Pre-incubate the microsomes or recombinant enzymes with the test compound at various concentrations.

-

Initiate the reaction by adding the probe substrate and the NADPH regenerating system.

-

After a specific incubation time, stop the reaction.

-

Quantify the formation of the metabolite using fluorescence or LC-MS/MS.

-

Calculate the percentage of inhibition and determine the IC50 value for each CYP isoform.

-

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical procedure to determine the pharmacokinetic profile of a drug candidate.[8]

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Administer the test compound to the rats via the desired route (e.g., intravenous, oral, or subcutaneous).

-

Collect blood samples at predetermined time points.

-

Process the blood samples to obtain plasma.

-

Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the parent drug and its major metabolites.

-

Calculate key pharmacokinetic parameters such as half-life (T1/2), clearance (CL), volume of distribution (Vd), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC).

-

Signaling Pathways and Experimental Workflows

Visual representations of key concepts and processes aid in understanding the complex interplay of factors in drug development.

Signaling Pathway Diagram

The following diagram illustrates a generalized protein kinase signaling pathway that can be inhibited by cyclopropyl-pyridine derivatives targeting kinases like TYK2 or CDK2.

Caption: Generalized Kinase Signaling Pathway Inhibition.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for in vitro screening of drug candidates.

Caption: In Vitro Drug Discovery Workflow.

Conclusion

The cyclopropyl group is a valuable and versatile component in the medicinal chemist's toolbox for the design of novel pyridine-based drugs. Its ability to impart conformational rigidity, enhance metabolic stability, and improve pharmacodynamic properties makes it a key structural motif for addressing many of the challenges encountered in drug discovery and development. A thorough understanding of the principles outlined in this guide will enable researchers to rationally design and optimize the next generation of cyclopropyl-pyridine therapeutics with improved efficacy and safety profiles.

References

- 1. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 4. researchgate.net [researchgate.net]

- 5. sketchviz.com [sketchviz.com]

- 6. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. superchemistryclasses.com [superchemistryclasses.com]

- 11. courses.edx.org [courses.edx.org]

- 12. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 13. enamine.net [enamine.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of alpha-Cyclopropyl-3-pyridinemethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction:

alpha-Cyclopropyl-3-pyridinemethanol is a key building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutics. Its unique structure, combining a pyridine ring with a cyclopropylmethanol moiety, makes it a versatile intermediate for creating complex molecules with potential applications in a range of disease areas. As with any reactive chemical, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for this compound, based on available data for the compound and its constituent functional groups.

Physicochemical and Toxicological Profile

| Property | Value/Information | Source/Rationale |

| Chemical Name | This compound | |

| CAS Number | 155047-86-2 | [1] |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| Physical Form | Solid or liquid | [1] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |

| Signal Word | Warning | [1] |

| GHS Pictogram | GHS07: Exclamation Mark | [1] |

| Predicted Oral Toxicity | No specific LD50 value available. Based on the "Harmful if swallowed" classification, the LD50 is likely to be in the range of 300-2000 mg/kg. In silico prediction tools could provide an estimated value. | Inferred from H302 classification |

| Predicted Dermal Toxicity | No specific LD50 value available. The "Causes skin irritation" classification suggests potential for dermal toxicity with prolonged or extensive exposure. | Inferred from H315 classification |

| Predicted Inhalation Toxicity | No specific LC50 value available. The "May cause respiratory irritation" classification indicates that inhalation of dust or vapors should be avoided. | Inferred from H335 classification |

| Storage Temperature | Room temperature, under an inert atmosphere | [1] |

Experimental Protocols for Safety Assessment

In the absence of specific toxicological studies on this compound, standardized OECD guidelines for testing new chemical substances would be followed to determine its toxicological profile.

1. Acute Oral Toxicity - Acute Toxic Class Method (OECD 423):

This method is a stepwise procedure using a limited number of animals to classify a substance into one of five toxicity classes based on the Globally Harmonised System of Classification and Labelling of Chemicals (GHS).[2][3][4][5][6]

-

Principle: A single dose of the substance is administered orally to a group of animals (typically rats). The observation of mortality in that group determines the next step: either dosing at a lower or higher fixed dose level or cessation of testing.[2][3][4][5][6]

-

Procedure Outline:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Three animals of a single sex are dosed.

-

If mortality is observed, the test is repeated at a lower dose level. If no mortality is observed, the test is repeated at a higher dose level.

-

The substance is classified based on the dose at which mortality is observed.

-

2. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439):

This in vitro method assesses the potential of a substance to cause skin irritation.[7]

-

Principle: The test substance is applied topically to a reconstructed human epidermis model. Cell viability is measured after a defined exposure and post-treatment incubation period. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[7]

-

Procedure Outline:

-

The test substance is applied to the surface of the RhE tissue.

-

After a 15-60 minute exposure, the substance is removed, and the tissue is incubated for approximately 42 hours.

-

Cell viability is determined using a colorimetric assay (e.g., MTT assay).

-

A substance is classified as a skin irritant if the mean cell viability is below 50%.

-

3. In Vitro Respiratory Toxicity Testing:

While no single standardized protocol is universally adopted, various in vitro methods using human respiratory cell lines or 3D tissue models are available to assess inhalation toxicity.[8][9][10][11][12]

-

Principle: Human lung cells (e.g., bronchial epithelial cells) are exposed to the test substance at the air-liquid interface to mimic inhalation. Endpoints such as cytotoxicity, inflammatory responses, and barrier integrity are measured.[8][9][10][11][12]

-

Procedure Outline:

-

Cells are cultured on microporous membranes to form a differentiated epithelial layer.

-

The apical surface is exposed to the test substance (as a vapor, aerosol, or liquid).

-

After exposure, various endpoints are assessed, including cell viability (MTT assay), release of inflammatory cytokines (ELISA), and changes in transepithelial electrical resistance (TEER) to measure barrier function.

-

Safe Handling and Personal Protective Equipment (PPE)

Given the known hazards of pyridine derivatives and the irritant nature of this compound, strict adherence to the following handling procedures is mandatory.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required.

-

Body Protection: A laboratory coat must be worn. For larger quantities or in case of a potential splash, a chemical-resistant apron is recommended.

-

Respiratory Protection: All handling of solid or liquid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Reactivity and Stability

Understanding the reactivity of this compound is crucial for safe storage and handling during chemical reactions.

-

Pyridine Moiety: The pyridine ring is basic and will react with strong acids. It can also undergo various substitution reactions. The electron-withdrawing nature of the nitrogen atom can influence the reactivity of the rest of the molecule.[13][14][15][16][17]

-

Cyclopropylmethanol Moiety: The cyclopropyl group is a strained ring system, which can lead to unique reactivity. The primary alcohol is susceptible to oxidation by strong oxidizing agents.[18][19][20][21][22]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.

-

Decomposition: Information on the specific decomposition pathways of this compound is limited. However, related compounds like N-cyclopropyl-N-nitrosoureas are known to decompose, and this potential should be considered, especially under harsh conditions (e.g., high heat, presence of catalysts).[23]

Conclusion